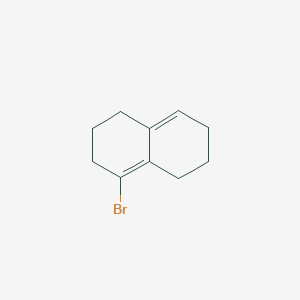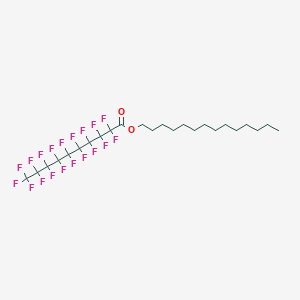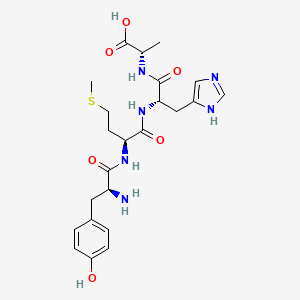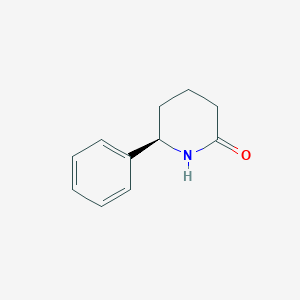![molecular formula C12H14Cl2N2 B14251810 4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile CAS No. 239797-85-4](/img/structure/B14251810.png)
4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H14Cl2N2 It contains a benzonitrile core substituted with a bis(2-chloroethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can react with the bis(2-chloroethyl)amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino group can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: An alkylating agent used in chemotherapy with a similar bis(2-chloroethyl)amino group.
Melphalan: Another alkylating agent with structural similarities, used in the treatment of multiple myeloma and ovarian cancer.
Sarcolysine: A compound with a bis(2-chloroethyl)amino group, used in cancer treatment.
Uniqueness
4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile is unique due to its specific substitution pattern on the benzonitrile core, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
239797-85-4 |
|---|---|
Molecular Formula |
C12H14Cl2N2 |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)aminomethyl]benzonitrile |
InChI |
InChI=1S/C12H14Cl2N2/c13-5-7-16(8-6-14)10-12-3-1-11(9-15)2-4-12/h1-4H,5-8,10H2 |
InChI Key |
MSVFVPOFSQVVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(CCCl)CCCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)







![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)

